molecular formula C11H14 B1623560 trans-1-Phenyl-1-pentene CAS No. 826-18-6

trans-1-Phenyl-1-pentene

Cat. No. B1623560
CAS RN: 826-18-6
M. Wt: 146.23 g/mol
InChI Key: KHMYONNPZWOTKW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-1-Phenyl-1-pentene” is a chemical compound with the formula C11H14 . It has a molecular weight of 146.2289 . The IUPAC Standard InChI for this compound is InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+ . The CAS Registry Number is 16002-93-0 .


Molecular Structure Analysis

The molecular structure of “trans-1-Phenyl-1-pentene” can be viewed as a 2D Mol file or as a computed 3D SD file . The compound consists of a phenyl group (a benzene ring) attached to a pentene group (a five-carbon chain with a carbon-carbon double bond), hence the name “1-Phenyl-1-pentene”.


Physical And Chemical Properties Analysis

“trans-1-Phenyl-1-pentene” has a density of 0.894g/cm3 and a boiling point of 215.3ºC at 760mmHg . The exact mass is 146.11000 and the LogP is 3.49990 .

Scientific Research Applications

1. Oxidation and Metabolite Formation

Trans-1-Phenyl-2-vinylcyclopropane, closely related to trans-1-Phenyl-1-pentene, undergoes oxidation by cytochrome P450cam (CYP101), leading to a mixture of epoxide, (trans-2-phenylcyclopropyl)acetaldehyde, and trans-5-phenyl-2-penten-1,5-diol. This study provides insights into the oxidation products and mechanisms involved in the transformation of similar compounds (Miller, Fruetel, & Ortiz de Montellano, 1992).

2. Photochemical Behavior and Energy Transfer

Research on intramolecular energy transfer in 5-phenyl-2-pentene, a compound structurally similar to trans-1-Phenyl-1-pentene, reveals insights into the photochemical behavior of aromatic olefins, including cis-trans isomerization and energy transfer rates (Nakagawa & Sigal, 1970).

3. Catalysis and Isomerization

The influence of the environment of catalyst sites on the selectivity of alkene isomerization, using compounds like 1-pentene, highlights the role of molecular congestion in determining the cis:trans ratio in resulting products. This has implications for understanding the behavior of trans-1-Phenyl-1-pentene in similar catalytic processes (McMunn, Moyes, & Wells, 1978).

4. Oligomerization for Lubricant and Diesel Fuel Applications

Nickel catalyzed oligomerization of internal olefins, including trans-1-Phenyl-1-pentene, can lead to products suitable for lubricant base stocks and high cetane diesel fuels. This research explores the impact of ligand sterics on the rate of associative olefin substitution, influencing the size of oligomeric products (Sattler, Ho, Paccagnini, & Padilla, 2020).

5. Photocatalytic Alkene Isomerization

The comparison of photocatalytic activities of polymer-anchored iron carbonyl species and homogeneous phosphine substituted iron carbonyl species, including the isomerization of 1-pentene, demonstrates the potential for photocatalytic applications involving trans-1-Phenyl-1-pentene (Sanner, Austin, Wrighton, Honnick, & Pittman, 1979).

properties

IUPAC Name

[(E)-pent-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMYONNPZWOTKW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Phenyl-1-pentene

CAS RN

826-18-6, 16002-93-0, 52181-77-8
Record name 1-Pentenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-Phenyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-pentenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Phenyl-1-pentene
Reactant of Route 2
Reactant of Route 2
trans-1-Phenyl-1-pentene
Reactant of Route 3
Reactant of Route 3
trans-1-Phenyl-1-pentene
Reactant of Route 4
trans-1-Phenyl-1-pentene
Reactant of Route 5
Reactant of Route 5
trans-1-Phenyl-1-pentene
Reactant of Route 6
Reactant of Route 6
trans-1-Phenyl-1-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.